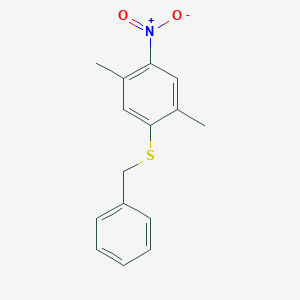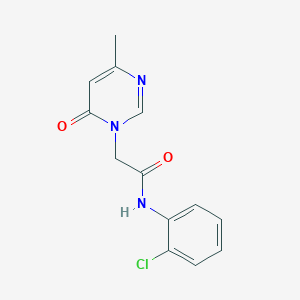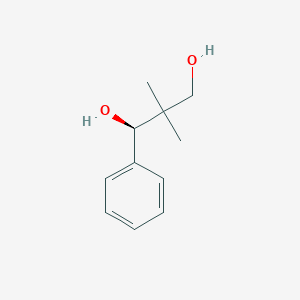
(1R)-2,2-dimethyl-1-phenylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R)-2,2-dimethyl-1-phenylpropane-1,3-diol, also known as neopentyl glycol (NPG), is a chemical compound that is widely used in various industries, including the production of polyester resins, plasticizers, lubricants, and pharmaceuticals. NPG is a colorless, odorless, and viscous liquid that has a high boiling point and low volatility.
Scientific Research Applications
Chemical Reactions and Synthesis
(1R)-2,2-dimethyl-1-phenylpropane-1,3-diol has been studied in various chemical reactions and synthesis processes. For example, it has been involved in the reaction with urea in acid solutions to form bicyclic and spiro-compounds, demonstrating its reactivity and potential as a building block in organic synthesis (Butler, Hussain, & Leitch, 1980). Furthermore, the compound has been synthesized using materials like ethyl-2-phenylacetate, ethyl formate, sodium methoxide, and NaBH4, highlighting its accessibility and potential for large-scale production (Zhang Xiu-qin, 2009).
Catalysis and Asymmetric Synthesis
This compound has found applications in catalysis, particularly in asymmetric synthesis. It has been used as a catalyst in the asymmetric addition of diethylzinc to aromatic aldehydes, showing significant enantiomeric excesses, which is crucial in the production of chiral compounds (Sarvary, Wan, & Frejd, 2002). Such applications are important in pharmaceuticals and fine chemicals industries, where the chirality of molecules can be critical.
Mechanistic Studies and Chemical Properties
Mechanistic studies involving this compound have been conducted to understand its chemical behavior. For instance, its reaction with diborane and the subsequent oxidation processes have been analyzed to comprehend its reactivity under different conditions (Marshall & Prager, 1977). Such studies are essential for developing new synthetic methods and understanding reaction pathways in organic chemistry.
Potential in Fragrance and Flavor Industry
Although not directly related to the compound , studies on similar compounds, such as 2,2-dimethyl-3-phenylpropanol, have been conducted in the context of fragrance materials (Scognamiglio, Jones, Letizia, & Api, 2012). This suggests potential applications of this compound in related fields, given its structural similarities.
properties
IUPAC Name |
(1R)-2,2-dimethyl-1-phenylpropane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10,12-13H,8H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWCLCFHXYGTTF-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52178-66-2 |
Source


|
| Record name | (1R)-2,2-dimethyl-1-phenylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

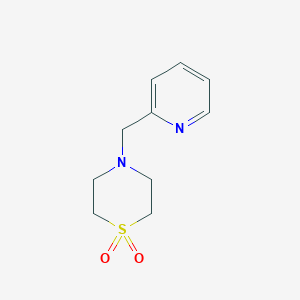

![N-(3,3-diphenylpropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2471196.png)
![[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2471197.png)
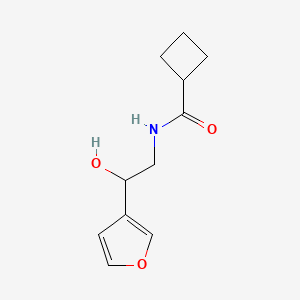
![N-[[4-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2471199.png)
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2471201.png)
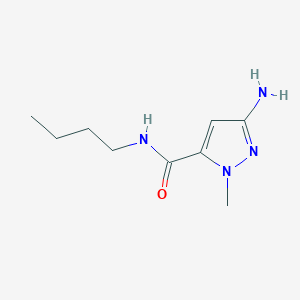

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2471207.png)

